2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- typically involves the Pechmann cyclization of phenols with ethyl 4-bromoacetoacetate using sulfuric acid as a cyclizing agent . The synthesized 4-bromomethyl coumarins can then be treated with various reagents to introduce the phenoxy group at the 7-position. Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for various coumarin derivatives.
Industry: The compound is used in the production of dyes, optical brighteners, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- involves its interaction with various molecular targets and pathways. It acts as a calcium channel blocker, influencing the potential-dependent conductivity of calcium channels in muscles, heart, and vessels . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: A naturally occurring anticoagulant.
Decursinol: Exhibits antiarrhythmic activity and influences calcium channels.
The uniqueness of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-7-phenoxy- lies in its combination of a bromomethyl group and a phenoxy group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
828265-73-2 |
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Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
4-(bromomethyl)-7-phenoxychromen-2-one |
InChI |
InChI=1S/C16H11BrO3/c17-10-11-8-16(18)20-15-9-13(6-7-14(11)15)19-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
BQEWKSWHNHNWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)CBr |
Origin of Product |
United States |
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